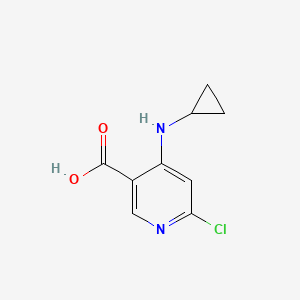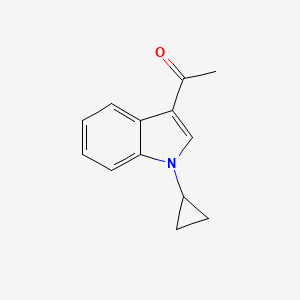
1-(1-Cyclopropyl-1H-indol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Cyclopropyl-1H-indol-3-yl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features a cyclopropyl group attached to the nitrogen atom of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopropyl ketone reacts with phenylhydrazine under acidic conditions to form the indole ring . This reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol.
Industrial production methods for indole derivatives often involve multi-step processes that include the formation of the indole core followed by functionalization to introduce the cyclopropyl group. These methods may utilize various catalysts and reagents to optimize yield and purity .
Chemical Reactions Analysis
1-(1-Cyclopropyl-1H-indol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(1-Cyclopropyl-1H-indol-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .
Comparison with Similar Compounds
1-(1-Cyclopropyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1-Ethyl-1H-indol-3-yl)ethanone: Similar in structure but with an ethyl group instead of a cyclopropyl group, which may affect its reactivity and biological activity.
1-(1-Propyl-1H-indol-3-yl)ethanone: Features a propyl group, leading to different chemical and biological properties.
1-(1H-indol-3-yl)ethanone: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its cyclopropyl group, which can influence its chemical behavior and enhance its biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-(1-cyclopropylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9(15)12-8-14(10-6-7-10)13-5-3-2-4-11(12)13/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIKQEYSIIVKPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3S,4R)-1-Tert-butoxycarbonyl-4-hydroxy-3-piperidyl]acetic acid](/img/structure/B8011470.png)
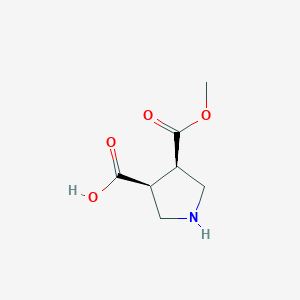
![rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B8011477.png)
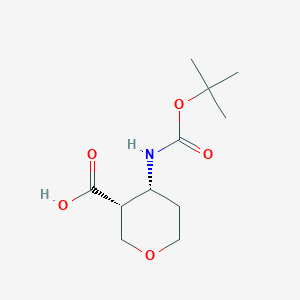
![tert-butyl N-[cis-4-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B8011492.png)
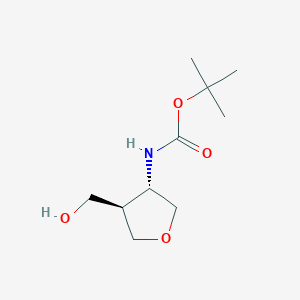
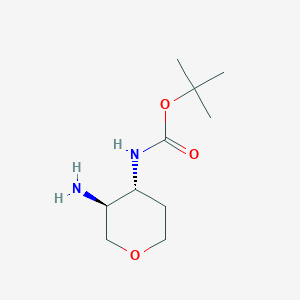
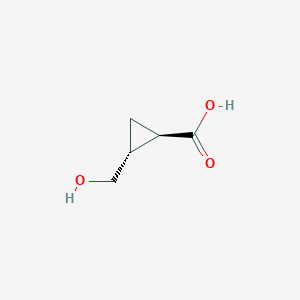

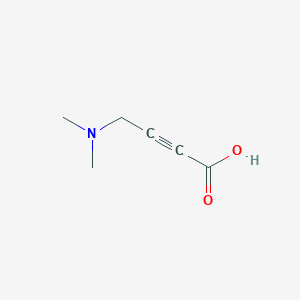
![3'-Methyl-[1,1'-biphenyl]-3,4-diamine](/img/structure/B8011538.png)
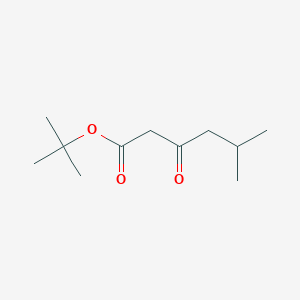
![2-Amino-2-[1-(4-hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B8011559.png)
